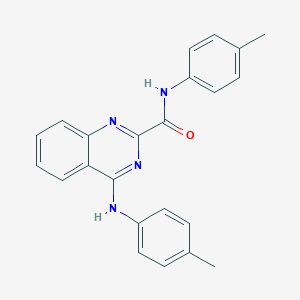
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, also known as EBS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EBS is a sulfonamide derivative that contains a benzothiazole and benzimidazole moiety, which makes it a versatile compound with a wide range of potential applications.
Mécanisme D'action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is not well understood, but it is believed to inhibit the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase. This compound has also been shown to modulate the activity of certain ion channels, which may contribute to its potential applications as a fluorescent probe for the detection of zinc ions.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and ion channels. This compound has also been shown to have potential anti-cancer activity and has been studied for its potential use in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide in lab experiments is its versatility, as it can be used in a variety of applications. However, one limitation is that the mechanism of action of this compound is not well understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for the use of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide in scientific research. One potential application is as a fluorescent probe for the detection of zinc ions in biological systems, which could have implications for the diagnosis and treatment of certain diseases. Another potential direction is the use of this compound as a potential anti-cancer agent, which could have significant therapeutic potential. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Méthodes De Synthèse
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide can be synthesized through a multi-step process that involves the reaction of 2-amino-6-ethoxybenzothiazole with 5-chloro-2-nitrobenzoic acid to form the corresponding nitro derivative. The nitro derivative is then reduced to the amino derivative using a reducing agent such as palladium on carbon. The final step involves the reaction of the amino derivative with sulfonamide to form this compound.
Applications De Recherche Scientifique
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological systems, as a potential anti-cancer agent, and as a selective inhibitor of carbonic anhydrase IX. This compound has also been used as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.
Propriétés
Formule moléculaire |
C16H14N4O4S2 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C16H14N4O4S2/c1-2-24-9-3-5-12-14(7-9)25-16(19-12)20-26(22,23)10-4-6-11-13(8-10)18-15(21)17-11/h3-8H,2H2,1H3,(H,19,20)(H2,17,18,21) |
Clé InChI |
IZNYQHJEWUAZQO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4 |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B254629.png)

![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide](/img/structure/B254633.png)
![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamide](/img/structure/B254634.png)
![Dimethyl 2-({[5-(phenoxymethyl)furan-2-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B254636.png)


![2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)

![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)

![3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)